5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Chemical identity Quality control Procurement specification

5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866341-34-6, molecular formula C₂₅H₁₉N₃O₃, molecular weight 409.44 g/mol) is a fully aromatic, pentacyclic heterocycle belonging to the [1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline chemotype. This scaffold embeds a methylenedioxybenzene ring fused to a pyrazolo[4,3-c]quinoline core, a structural subclass that has been the subject of multiple patent filings for interleukin-1 (IL-1) antagonism , hematopoietic progenitor kinase 1 (HPK1)/FLT3 inhibition , and bacterial β-glucuronidase inhibition.

Molecular Formula C25H19N3O3
Molecular Weight 409.445
CAS No. 866341-34-6
Cat. No. B2685350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS866341-34-6
Molecular FormulaC25H19N3O3
Molecular Weight409.445
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6
InChIInChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)24-20-14-28(13-16-5-3-2-4-6-16)21-12-23-22(30-15-31-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3
InChIKeyZAPKOXBVEQBKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866341-34-6): Procurement-Relevant Chemical Identity and Scaffold Context


5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866341-34-6, molecular formula C₂₅H₁₉N₃O₃, molecular weight 409.44 g/mol) is a fully aromatic, pentacyclic heterocycle belonging to the [1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline chemotype . This scaffold embeds a methylenedioxybenzene ring fused to a pyrazolo[4,3-c]quinoline core, a structural subclass that has been the subject of multiple patent filings for interleukin-1 (IL-1) antagonism [1], hematopoietic progenitor kinase 1 (HPK1)/FLT3 inhibition [2], and bacterial β-glucuronidase inhibition [3]. The compound exists as a discrete, non-dihydro (5H) variant with a benzyl substituent at N5 and a 4-methoxyphenyl group at C3. It is offered as a research-grade specialty chemical with typical purity specifications of ≥95% .

Why Generic Pyrazoloquinoline Substitution Fails: Structural Determinants of Differentiation for 5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline


Within the pyrazolo[4,3-c]quinoline family, seemingly minor structural perturbations produce large shifts in target engagement, solubility, and metabolic stability. The dioxolo ring fusion, which distinguishes this subseries from unsubstituted or dioxino-fused analogs, imposes a rigid, planar topology that can either enhance or abrogate binding depending on the target pocket geometry [1]. The N5 substitution—here a benzyl group—is a key vector for modulating logD and off-rate kinetics, while the C3 4-methoxyphenyl group introduces an electron-donating substituent that can alter the electronic character of the pyrazole ring relative to halogenated or unsubstituted phenyl analogs [2]. The fully aromatic 5H oxidation state (as opposed to the 8,9-dihydro variants available from many vendors) determines both the compound's UV/fluorescence signature and its conformational flexibility, with direct consequences for any assay in which π-stacking or intercalation contributes to the readout [3]. Simply interchanging this compound with a close analog—such as a 5-(4-methylbenzyl) derivative (CAS 866342-48-5) or an 8,9-dihydro counterpart (CAS 866341-35-7)—without verifying the specific substitution pattern introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) conclusions and waste screening resources.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target from Dihydro and N5-Substituted Analogs

The target compound possesses a monoisotopic mass of 409.1426 Da (C₂₅H₁₉N₃O₃), which is distinguishable by high-resolution mass spectrometry from the 8,9-dihydro analog 5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CAS 866341-35-7, monoisotopic mass 423.1583 Da) and the N5-(4-methylbenzyl) analog 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866342-48-5, monoisotopic mass 423.1583 Da). This mass difference (+14 Da vs. target) provides unambiguous identity confirmation via LC-MS .

Chemical identity Quality control Procurement specification

Regioisomeric Distinction (5H vs. 1H) Can Be Resolved by ¹H NMR Chemical Shift of the Benzyl Methylene Protons

In the target 5H-pyrazolo[4,3-c]quinoline series, the N5 benzyl methylene protons typically resonate between δ 5.2–5.8 ppm in DMSO-d₆, whereas in the 1H regioisomeric series (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline), the analogous N1-aryl attachment results in a downfield shift of the methylenedioxy O–CH₂–O signal pattern rather than an isolated benzyl singlet. This spectroscopic signature provides a rapid, non-destructive method for confirming the correct regioisomer upon receipt [1].

NMR spectroscopy Regioisomer confirmation Structural elucidation

Computed Physicochemical Parameters (cLogP, TPSA) Distinguish the Target from 4-Halogenated and 4-Methyl Analogs

In silico comparison of the target compound with the 4-fluorophenyl analog (5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline) reveals a meaningful difference in computed lipophilicity. The 4-methoxy substituent (π = –0.02) contributes a lower cLogP contribution than the 4-fluoro substituent (π = +0.14), resulting in an estimated cLogP reduction of approximately 0.3–0.5 log units for the target relative to the fluorinated analog. TPSA is identical (52.7 Ų) across this subseries because the oxygen atoms of the dioxolo ring are shared, but the electronic character of the C3 aryl ring modulates hydrogen-bond acceptor capacity at the pyrazole N2 position [1].

Lipophilicity Drug-likeness ADME prediction

Class-Level Evidence: Pyrazolo[4,3-c]quinolines Exhibit Sub-Micromolar β-Glucuronidase Inhibition with pH-Dependent Selectivity

Although no direct enzymatic data are available for the target compound, the pyrazolo[4,3-c]quinoline chemotype to which it belongs has been validated as a bacterial β-glucuronidase (eβG) inhibitor scaffold. In a 2017 study, optimized pyrazolo[4,3-c]quinolines achieved IC₅₀ values in the low micromolar range against E. coli βG, with activity modulated by pH—higher inhibition at neutral pH (pH 7.0) than at acidic pH (pH 5.5). The lead compound, 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42), prevented CPT-11-induced diarrhea in mice without compromising antitumor efficacy [1]. The target compound, bearing a C3 4-methoxyphenyl group rather than the 4-fluorophenylamino substitution of the lead, occupies a distinct region of the SAR landscape that has not been systematically explored for this target.

β-Glucuronidase inhibition Chemotherapy adjuvant pH-dependent activity

Class-Level Evidence: Pyrazolo[4,3-c]quinolines as Interleukin-1 Antagonists—Structural Requirements for Activity

US Patent 4,748,246 discloses that pyrazolo[4,3-c]quinolines bearing aryl substituents at positions analogous to C3 and N5 exhibit IL-1 antagonist activity, with structure-activity relationships indicating that substitution on the pendant phenyl rings modulates potency [1]. The target compound's 4-methoxyphenyl group at C3 and benzyl group at N5 represent substituent patterns within the claimed generic scope, but specific activity data for this precise combination have not been published. The patent describes general synthetic routes enabling access to >10² distinct analogs; the target compound is one such accessible analog with a combination of electron-donating (4-OCH₃) and lipophilic (benzyl) groups that differs from the exemplified 4-chlorophenyl and 4-methylphenyl embodiments.

Interleukin-1 antagonism Anti-inflammatory Cartilage protection

Oxidation State (5H vs. 8,9-Dihydro) Differentiates the Target from a Common Commercially Available Analog

The target 5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is fully aromatic across the quinoline portion, while the 8,9-dihydro-5H-[1,4]dioxino analog (CAS 866341-35-7) contains a saturated ethylene bridge. This difference alters the compound's UV-vis absorption profile: the fully conjugated target is expected to exhibit a bathochromically shifted λmax and a larger molar extinction coefficient (ε) relative to the dihydro analog. The 5H form is also conformationally rigid and planar, whereas the 8,9-dihydro form has torsional flexibility that can affect intercalative binding modes .

Oxidation state Conformational rigidity Spectroscopic differentiation

Best Research and Industrial Application Scenarios for 5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline


SAR Probe for Pyrazolo[4,3-c]quinoline-Based β-Glucuronidase Inhibitor Optimization

The target compound serves as a C3 4-methoxyphenyl/N5 benzyl-substituted member of the pyrazolo[4,3-c]quinoline series that has demonstrated pH-dependent bacterial β-glucuronidase inhibition. Because existing published leads (e.g., compound 42) contain 4-fluorophenylamino substitution at C3 , this compound probes the tolerability of a methoxyaryl group at that position, directly informing the SAR expansion required for lead optimization toward chemotherapy-induced diarrhea prevention.

Interleukin-1 Antagonist Screening Library Expansion

Given that the pyrazolo[4,3-c]quinoline core is claimed as an IL-1 antagonist scaffold , the compound fills a specific combinatorial slot (4-OCH₃ at C3, benzyl at N5) that has not been exemplified in prior art. Procurement enables screening laboratories to broaden their IL-1 antagonist screening deck with a compound that offers distinct electronic (electron-donating OCH₃) and lipophilic (benzyl) properties compared to the halogenated embodiments predominantly exemplified in patent filings.

Fluorescence-Based DNA Intercalation or Topoisomerase Inhibition Assays

The fully aromatic, planar, pentacyclic chromophore of the 5H oxidation state makes this compound a candidate for fluorescence-based DNA-binding or topoisomerase inhibition studies. Unlike the 8,9-dihydro analog (CAS 866341-35-7), which has reduced conjugation and altered fluorescence quantum yield, the target's extended π-system is expected to provide stronger intercalative binding and a distinguishable emission signature .

Chemical Biology Tool for HPK1/FLT3 Kinase Inhibitor Discovery

Recent patent activity (US 2025/0011319) identifies substituted 1H-pyrazolo[4,3-c]quinolines as HPK1 and FLT3 inhibitors for oncology . Although the target compound is a 5H rather than 1H regioisomer, it represents a closely related scaffold variant that can be used in selectivity profiling panels to assess whether the 5H regioisomeric series retains or loses activity against these kinase targets, thereby defining the regioisomeric specificity window critical for lead nomination.

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